Cas no 64951-39-9 (N-Methyl-N-4-piperidinylbenzamide)

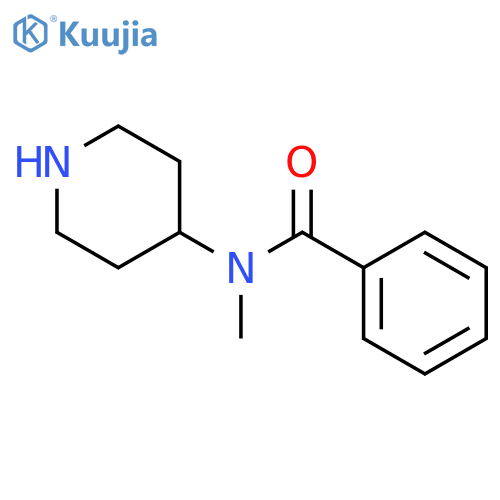

64951-39-9 structure

商品名:N-Methyl-N-4-piperidinylbenzamide

N-Methyl-N-4-piperidinylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-METHYL-N-4-PIPERIDINYL-BENZAMIDE

- N-methyl-N-piperidin-4-ylbenzamide

- DTXSID80505381

- SCHEMBL3809371

- CS-0300374

- N-methyl-N-4-piperidinylbenzamide

- 64951-39-9

- N-Methyl-N-(piperidin-4-yl)benzamide

- AB9808

- MFCD10565853

- 112-669-7

- EN300-7399666

- QJIVZURLHLXUMO-UHFFFAOYSA-N

- N-Methyl-N-4-piperidinylbenzamide

-

- MDL: MFCD10565853

- インチ: InChI=1S/C13H18N2O/c1-15(12-7-9-14-10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3

- InChIKey: QJIVZURLHLXUMO-UHFFFAOYSA-N

- ほほえんだ: CN(C1CCNCC1)C(=O)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 218.141913202Da

- どういたいしつりょう: 218.141913202Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 32.3Ų

N-Methyl-N-4-piperidinylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7399666-10.0g |

N-methyl-N-(piperidin-4-yl)benzamide |

64951-39-9 | 10g |

$2933.0 | 2023-05-25 | ||

| Enamine | EN300-7399666-1.0g |

N-methyl-N-(piperidin-4-yl)benzamide |

64951-39-9 | 1g |

$434.0 | 2023-05-25 | ||

| Enamine | EN300-7399666-2.5g |

N-methyl-N-(piperidin-4-yl)benzamide |

64951-39-9 | 2.5g |

$849.0 | 2023-05-25 | ||

| Chemenu | CM322827-1g |

N-Methyl-N-(piperidin-4-yl)benzamide |

64951-39-9 | 95% | 1g |

$370 | 2022-08-31 | |

| Enamine | EN300-7399666-0.5g |

N-methyl-N-(piperidin-4-yl)benzamide |

64951-39-9 | 0.5g |

$416.0 | 2023-05-25 | ||

| 1PlusChem | 1P00F7TW-1g |

N-METHYL-N-4-PIPERIDINYL-BENZAMIDE |

64951-39-9 | 97% | 1g |

$256.00 | 2024-04-22 | |

| Aaron | AR00F828-250mg |

N-METHYL-N-4-PIPERIDINYL-BENZAMIDE |

64951-39-9 | 97% | 250mg |

$131.00 | 2025-02-11 | |

| 1PlusChem | 1P00F7TW-250mg |

N-METHYL-N-4-PIPERIDINYL-BENZAMIDE |

64951-39-9 | 97% | 250mg |

$123.00 | 2024-04-22 | |

| Enamine | EN300-7399666-0.25g |

N-methyl-N-(piperidin-4-yl)benzamide |

64951-39-9 | 0.25g |

$399.0 | 2023-05-25 | ||

| Enamine | EN300-7399666-0.1g |

N-methyl-N-(piperidin-4-yl)benzamide |

64951-39-9 | 0.1g |

$381.0 | 2023-05-25 |

N-Methyl-N-4-piperidinylbenzamide 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

64951-39-9 (N-Methyl-N-4-piperidinylbenzamide) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量